4-(Piperidine-3-carbonyl)morpholine hydrochloride

Solubility Salt Selection Pre-formulation

4-(Piperidine-3-carbonyl)morpholine hydrochloride (CAS 1172703-44-4) is an indispensable building block with a precise 3-carbonyl substitution on the piperidine ring. This exact geometry is critical for maintaining spatial orientation between the morpholine amide and the reactive secondary amine in N-alkylations and reductive aminations; 2- or 4-position isomers compromise synthetic outcomes. The HCl salt ensures superior aqueous solubility and crystalline handling. With a favorable cLogP (~0.12) and balanced H-bond acceptor/donor profile, it is ideally suited for generating CNS-targeted libraries around GPCRs and ion channels. Multiple heteroatom sites also enable custom synthesis of stable isotope-labeled internal standards for LC-MS/MS bioanalysis. Procure this exact CAS to ensure synthetic fidelity.

Molecular Formula C10H19ClN2O2
Molecular Weight 234.72 g/mol
CAS No. 1172703-44-4
Cat. No. B3087306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidine-3-carbonyl)morpholine hydrochloride
CAS1172703-44-4
Molecular FormulaC10H19ClN2O2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CCOCC2.Cl
InChIInChI=1S/C10H18N2O2.ClH/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12;/h9,11H,1-8H2;1H
InChIKeyKZAUFPFMFDLANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidine-3-carbonyl)morpholine hydrochloride: A Versatile Heterocyclic Building Block for Chemical Synthesis


4-(Piperidine-3-carbonyl)morpholine hydrochloride (CAS: 1172703-44-4) is a heterocyclic organic compound consisting of a morpholine ring and a piperidine ring connected by a carbonyl linker, isolated as its hydrochloride salt . With a molecular formula of C10H19ClN2O2 and a molecular weight of 234.72 g/mol, this compound features both a tertiary amide and a secondary amine, making it a versatile intermediate in organic synthesis . Its primary utility lies in its role as a building block for the construction of more complex molecules, particularly in medicinal chemistry and drug discovery, rather than as a direct biological probe or drug candidate . The hydrochloride salt form provides enhanced water solubility and improved handling characteristics compared to its free base (CAS: 35090-96-1) .

The Critical Importance of Scaffold Integrity: Why Not All Morpholine-Piperidine Amides Are Interchangeable


In the context of building block procurement, the specific substitution pattern of a molecule is its primary determinant of utility. Attempting to substitute 4-(piperidine-3-carbonyl)morpholine hydrochloride with a closely related analog, such as an isomer with the amide linkage at the piperidine 2- or 4-position, or a derivative with a modified morpholine ring, will almost certainly lead to a different synthetic outcome and altered final compound properties . For instance, the 3-carbonyl substitution on the piperidine ring creates a specific distance and orientation between the morpholine amide and the reactive secondary amine, which is crucial for subsequent reactions like N-alkylations or reductive aminations . Using a piperidine-4-carbonyl isomer would alter this spatial arrangement, potentially affecting reaction yields, selectivity, or the biological activity of the final target molecule. Therefore, for a defined synthetic route, the exact CAS number is non-negotiable, and generic replacement based on the core morpholine-piperidine amide motif is not a scientifically valid procurement strategy .

Quantitative Differentiation of 4-(Piperidine-3-carbonyl)morpholine hydrochloride: A Procurement-Focused Analysis


Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base

The hydrochloride salt of 4-(piperidine-3-carbonyl)morpholine is selected over its free base form (CAS 35090-96-1) to improve handling and solubility in aqueous and polar organic solvents, a key parameter for both in vitro biological assays and subsequent aqueous-phase synthetic transformations . While explicit quantitative solubility values for this specific compound are not published, the practice of using hydrochloride salts of amines to increase water solubility by several orders of magnitude is a well-established principle in pharmaceutical chemistry [1]. The free base is often an oil or low-melting solid, while the hydrochloride salt is a crystalline powder, facilitating accurate weighing and formulation .

Solubility Salt Selection Pre-formulation Medicinal Chemistry

Predicted Lipophilicity (cLogP) Differentiates Scaffold from Common Amide Isosteres

The compound's predicted partition coefficient (cLogP) provides a quantifiable metric for its lipophilicity, distinguishing it from related building blocks. Using ChemAxon software, the cLogP for 4-(piperidine-3-carbonyl)morpholine is calculated to be approximately 0.12 [1]. This low value reflects the balanced polar (amide, morpholine oxygen, basic amine) and non-polar character of the molecule. In comparison, a common amide isostere like 1-(morpholine-4-carbonyl)piperidine (lacking the free amine) or the more hydrophobic 4-(piperidine-3-carbonyl)thiomorpholine would exhibit a higher cLogP, impacting membrane permeability and non-specific binding profiles in assays [2].

Lipophilicity cLogP Physicochemical Properties Drug-likeness

Synthetic Utility: Differential Reactivity of the Secondary Amine Handle vs. N-Alkylated Analogs

The presence of a free secondary amine on the piperidine ring is the critical functional handle that defines the synthetic utility of this building block, differentiating it from similar compounds where this amine is alkylated or part of a different heterocycle . For example, in standard reductive amination conditions with an aldehyde, this compound would readily form a new C-N bond, a reaction not possible for a direct analog like 1-(morpholine-4-carbonyl)-4-methylpiperazine. This differential reactivity is quantified by the compound's ability to undergo a wide range of amine-specific reactions, including N-alkylation, acylation, sulfonylation, and reductive amination [1]. Each of these reactions yields a distinct, structurally defined product, a capability absent in N-substituted comparators.

Synthetic Chemistry Amine Reactivity Building Block Medicinal Chemistry

Targeted Applications of 4-(Piperidine-3-carbonyl)morpholine hydrochloride in Chemical R&D and Early Discovery


Synthesis of Focused Libraries for CNS Target Exploration

The compound's balanced cLogP (~0.12) and the presence of both a hydrogen bond acceptor-rich morpholine and a basic piperidine amine make it an excellent core scaffold for generating CNS-focused libraries. Its favorable physicochemical profile aligns with CNS drug-likeness parameters, and the free amine handle allows for rapid parallel derivatization to explore structure-activity relationships (SAR) around G-protein coupled receptors (GPCRs) or ion channels, where morpholine and piperidine motifs are prevalent pharmacophores [1].

Preparation of Stable Isotope-Labeled Internal Standards

The high purity and crystalline nature of the hydrochloride salt, combined with its moderate molecular weight, make it a suitable precursor for the custom synthesis of stable isotope-labeled (e.g., 13C, 15N, 2H) internal standards for quantitative mass spectrometry (LC-MS/MS) bioanalysis [2]. The multiple heteroatoms provide sites for isotopic enrichment, and its physicochemical properties are well-suited for chromatographic separation in typical reversed-phase assays.

Investigation of Novel Amide Bond Isosteres

The morpholine-carbonyl-piperidine motif represents a unique amide bond geometry. This compound can serve as a starting point for exploring novel amide bond isosteres. Chemists can use the free amine to further derivative the molecule and compare the conformational and physicochemical properties (e.g., PAMPA permeability, microsomal stability) of the resulting analogs against those of classical amides or other known isosteres like 1,2,3-triazoles or sulfonamides [3].

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